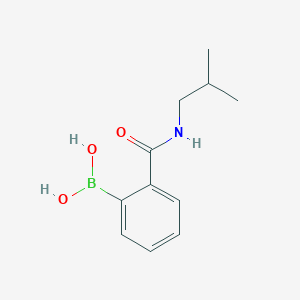
2-(Isobutylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29066879 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29066879 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired molecular structure of MFCD29066879.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include organic solvents like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts and reagents are used to facilitate the reaction. These can include acids, bases, or other chemical agents that promote the formation of MFCD29066879.
Industrial Production Methods
In an industrial setting, the production of MFCD29066879 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
MFCD29066879 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions of MFCD29066879 typically require specific reagents and conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD29066879.
Aplicaciones Científicas De Investigación
MFCD29066879 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, MFCD29066879 is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: MFCD29066879 is used in the development of new materials and products, including pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD29066879 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, MFCD29066879 may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparación Con Compuestos Similares
MFCD29066879 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD29066878 and MFCD29066880.
Uniqueness: MFCD29066879 may have unique properties, such as higher reactivity or specific biological activity, that distinguish it from other compounds.
Propiedades
Número CAS |
2096331-82-5 |
|---|---|
Fórmula molecular |
C11H16BNO3 |
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
[2-(2-methylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) |
Clave InChI |
MHYPRAVSNMKOGI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C(=O)NCC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


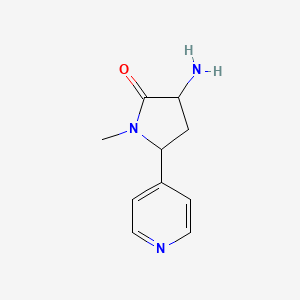
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
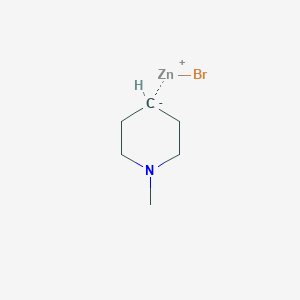
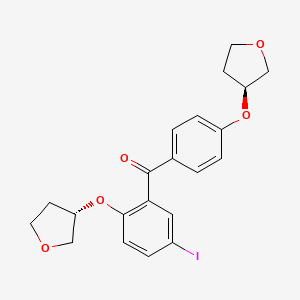
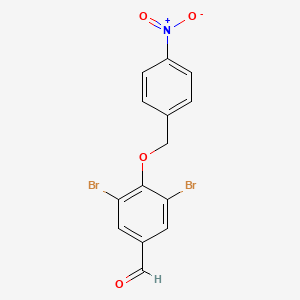
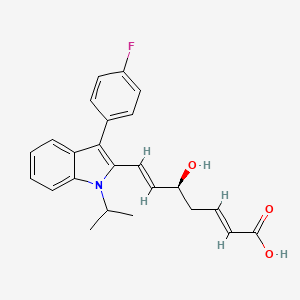
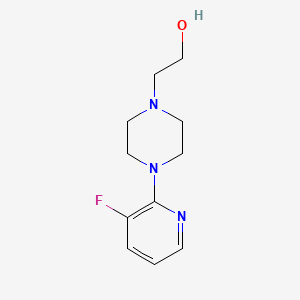

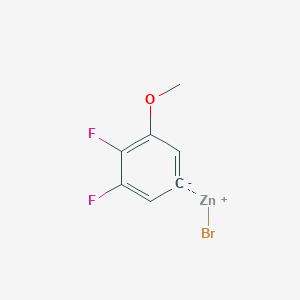

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)



